Stereochemical Identity: All-Cis (1S*,5S*,6S*) Configuration Differentiates from the (1S,5R,6R) Trans-Diastereomer
The target compound bears the (1S*,5S*,6S*) relative configuration, placing the trifluoromethyl group at C-6 and the cyclopropane substituents in an all-cis relationship on the bicyclic scaffold. The closest commercially available diastereomer is the (1S,5R,6R) variant (CAS 1623162-50-4), where the trifluoromethyl group occupies the opposite face of the cyclopropane ring relative to the pyrrolidine nitrogen . This stereochemical divergence is not a minor variation: in related 3-azabicyclo[3.1.0]hexane dopamine D3 receptor ligands, a change from cis to trans cyclopropane substitution produced greater than 10-fold shifts in binding affinity (Ki) [1]. Although direct comparative binding data for this exact 2-aza pair have not been published, the established precedent within the azabicyclo[3.1.0]hexane class supports that stereochemistry at C-5/C-6 is a primary determinant of pharmacophoric geometry and target recognition.
| Evidence Dimension | Relative stereochemistry at C-1, C-5, and C-6 |
|---|---|
| Target Compound Data | (1S*,5S*,6S*) – all-cis configuration; trifluoromethyl and cyclopropane substituents on same face |
| Comparator Or Baseline | (1S,5R,6R) diastereomer (CAS 1623162-50-4) – trans relationship between trifluoromethyl and pyrrolidine ring |
| Quantified Difference | No direct quantitative pair-wise data available; class-level inference from 3-aza analogs shows ≥10-fold Ki shifts between cis/trans diastereomers at dopamine D3 receptors [1] |
| Conditions | Class-level inference from 3-azabicyclo[3.1.0]hexane dopamine D3 antagonist SAR studies (EP 2070922 A1) |
Why This Matters
Selection of the correct diastereomer is essential for SAR reproducibility; the (1S*,5S*,6S*) isomer cannot be assumed bioequivalent to the (1S,5R,6R) form, and procurement specifications must explicitly confirm stereochemical identity.
- [1] EP 2070922 A1. Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors. Published 2009-06-17. See Examples 1–38 for stereochemistry-activity relationships. View Source
